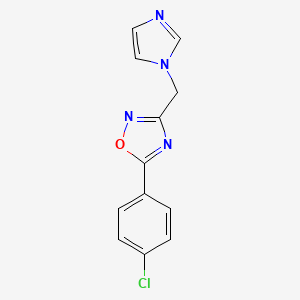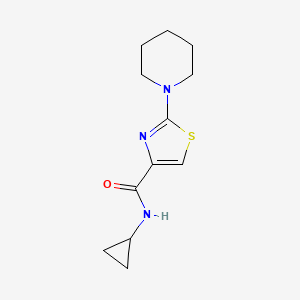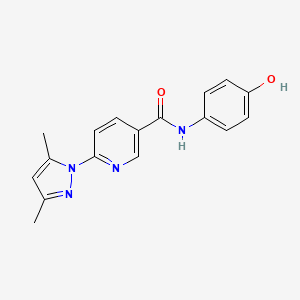![molecular formula C15H16N2O3S2 B7548672 5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)
5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thienopyridine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide is not fully understood. However, several research studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. Additionally, this compound has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, which can potentially lead to the prevention or treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide in lab experiments is its potential anticancer and neuroprotective effects. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide. One of the most promising directions is the development of this compound as a potential anticancer and neuroprotective drug. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research. Finally, research is needed to develop new methods for synthesizing this compound that can improve its solubility and other properties.
Synthesemethoden
The synthesis of 5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been reported in several research articles. One of the most common methods involves the reaction of 2-aminothiophene with acetylacetone in the presence of a catalyst to form 5-acetyl-2-aminothiophene. This intermediate is then reacted with 2-bromopyridine in the presence of a base to form the final product. Another method involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 5-ethyl-2-aminothiophene, which is then reacted with 2-bromopyridine to form the final product.
Wissenschaftliche Forschungsanwendungen
5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been found to have potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several research studies have reported that this compound exhibits significant anticancer activity against various cancer cell lines. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11(18)17-8-7-14-12(10-17)9-15(21-14)22(19,20)16-13-5-3-2-4-6-13/h2-6,9,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSVUCPJYHCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)

methanone](/img/structure/B7548632.png)
![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)
![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)

![5-[5-(1-benzoyl-4-piperidyl)-1,2,4-oxadiazol-3-yl]-1-methyl-2(1H)-pyridinone](/img/structure/B7548675.png)
